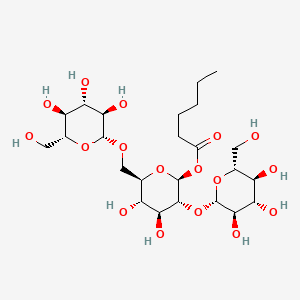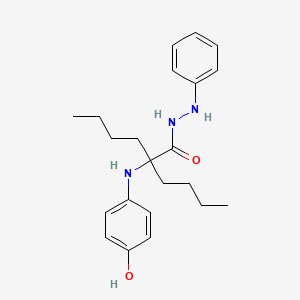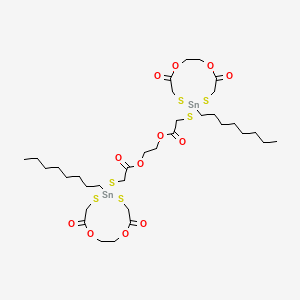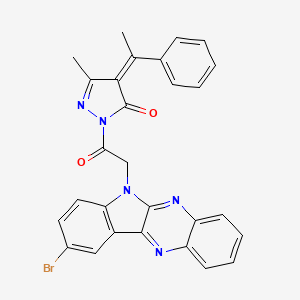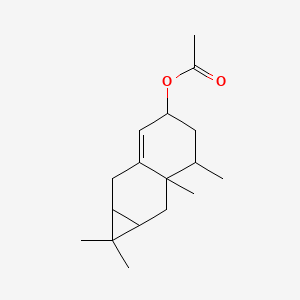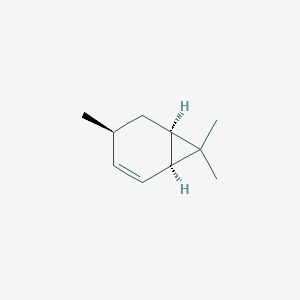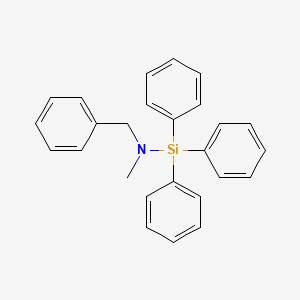
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is a complex organosilicon compound It is characterized by the presence of a silicon atom bonded to three phenyl groups and an amine group that is further substituted with a methyl and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(phenylmethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a platinum or palladium complex to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can lead to a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism by which Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silanamine, N-methyl-N-silyl-: This compound has a similar structure but lacks the phenylmethyl group.
Benzenemethanamine, N-methyl-: This compound is similar but does not contain the silicon atom.
Uniqueness
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is unique due to the presence of the silicon atom bonded to three phenyl groups and the amine group with both methyl and phenylmethyl substitutions. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
80930-71-8 |
|---|---|
Molekularformel |
C26H25NSi |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
N-methyl-1-phenyl-N-triphenylsilylmethanamine |
InChI |
InChI=1S/C26H25NSi/c1-27(22-23-14-6-2-7-15-23)28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,22H2,1H3 |
InChI-Schlüssel |
NRCOVIZPACXUJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


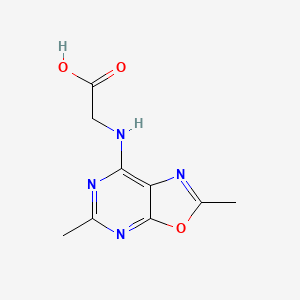


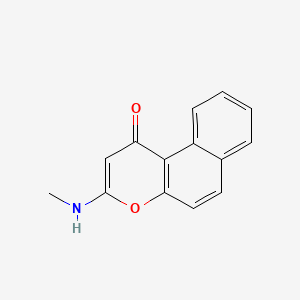
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
